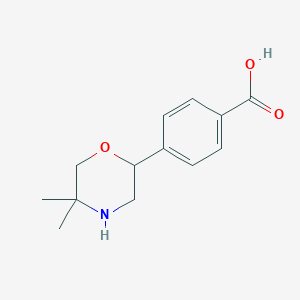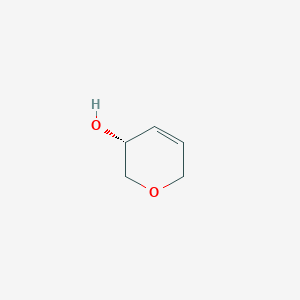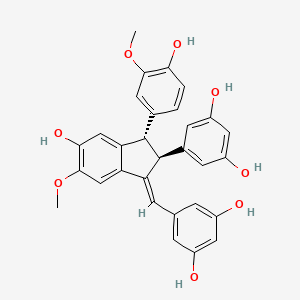
1-(Piperidin-2-yl)ethan-1-one2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-2-yl)ethan-1-one 2,2,2-trifluoroacetate is a chemical compound that features a piperidine ring attached to an ethanone group, with a trifluoroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-2-yl)ethan-1-one 2,2,2-trifluoroacetate typically involves the reaction of piperidine with ethanone derivatives under specific conditions. One common method includes the reaction of piperidine with 2,2,2-trifluoroacetyl chloride in the presence of a base, such as triethylamine, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Piperidin-2-yl)ethan-1-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Piperidin-2-yl)ethan-1-one 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-2-yl)ethan-1-one 2,2,2-trifluoroacetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
1-Trifluoroacetyl piperidine: Shares the trifluoroacetyl group but differs in the position of the piperidine ring.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group instead of the trifluoroacetate moiety.
2-(piperidin-1-yl)ethan-1-ol: Features an alcohol group instead of the ethanone group.
Uniqueness: 1-(Piperidin-2-yl)ethan-1-one 2,2,2-trifluoroacetate is unique due to its combination of the piperidine ring, ethanone group, and trifluoroacetate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C9H14F3NO3 |
|---|---|
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
1-piperidin-2-ylethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO.C2HF3O2/c1-6(9)7-4-2-3-5-8-7;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |
Clave InChI |
LGHQCEFENUUORE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCCCN1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


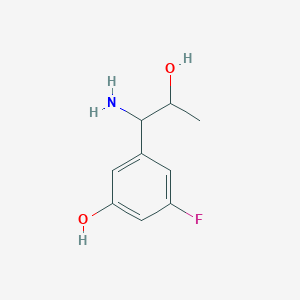
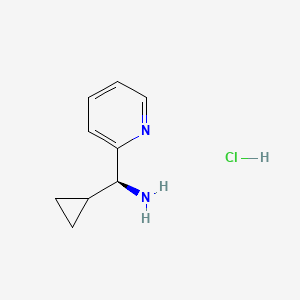


![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)
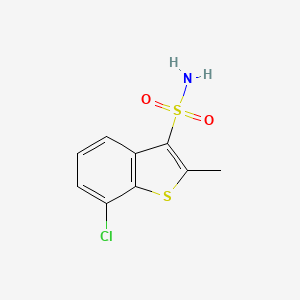


![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)
